

An In-depth Technical Guide to Methyl 1H-indazole-4-carboxylate

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Compound of Interest

Compound Name: Methyl 1H-indazole-4-carboxylate

Cat. No.: B066823

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indazole-4-carboxylate is a heterocyclic organic compound featuring an indazole core with a methyl carboxylate group at the 4-position. The indazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active molecules.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[3][4][5] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of **Methyl 1H-indazole-4-carboxylate**, a key building block for the development of novel therapeutics and other functional organic materials. [3]

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of **Methyl 1H-indazole-4-carboxylate**. The data has been compiled from various sources and is presented for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[6][7][8]
Molecular Weight	176.17 g/mol	[3][6][7]
CAS Number	192945-49-6	[3][6][9]
Appearance	Off-white to yellow solid	[3][9]
Melting Point	133-138 °C	[9]
Boiling Point (Predicted)	345.2 ± 15.0 °C	[9]
Density (Predicted)	1.324 ± 0.06 g/cm ³	[9]
pKa (Predicted)	12.43 ± 0.40	[9]
Solubility	Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide; insoluble in water.	[10]
Storage	Sealed in a dry environment at 2-8°C.	[7][9]

Synthesis and Purification

The synthesis of **Methyl 1H-indazole-4-carboxylate** can be achieved through the diazotization of methyl 3-amino-2-methylbenzoate.[9] This method provides a reliable route to the desired indazole core.

Experimental Protocol: Synthesis of Methyl 1H-indazole-4-carboxylate

Materials:

- Methyl 3-amino-2-methylbenzoate
- Sodium nitrite (NaNO₂)

- Glacial acetic acid
- Deionized water
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)

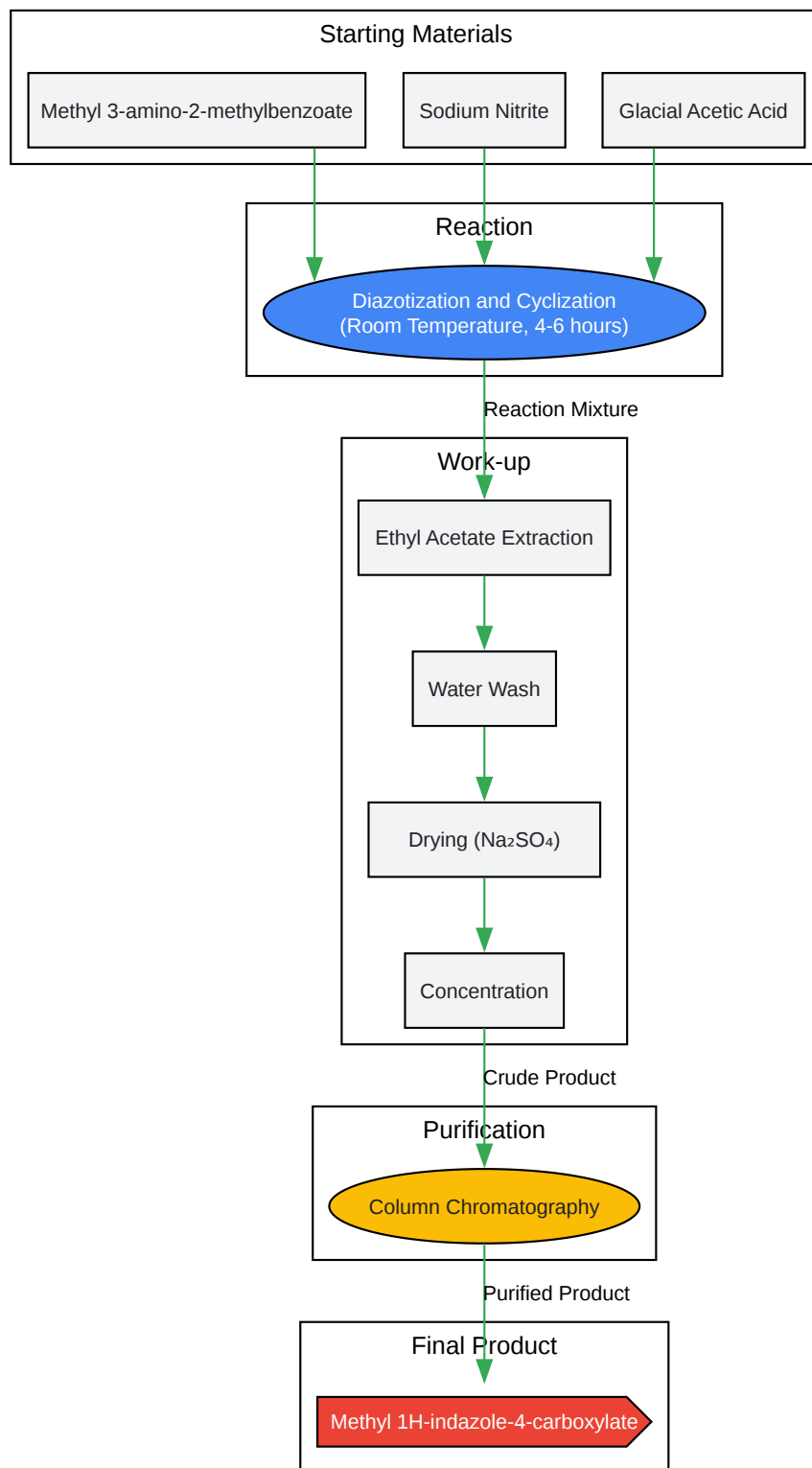
Procedure:

- Dissolve methyl 3-amino-2-methylbenzoate (1.0 eq) in an aqueous solution of sodium nitrite (1.02 eq).[\[9\]](#)
- Slowly add a dilute aqueous solution of glacial acetic acid to the reaction mixture.[\[9\]](#)
- Stir the reaction mixture at room temperature for 4-6 hours.[\[9\]](#)
- Upon completion of the reaction, as monitored by a suitable technique (e.g., TLC), extract the mixture with ethyl acetate.[\[9\]](#)
- Wash the organic layer with deionized water.[\[9\]](#)
- Dry the organic layer over anhydrous sodium sulfate.[\[9\]](#)
- Concentrate the solution under reduced pressure to obtain the crude product.[\[9\]](#)

Purification Protocol

The crude product can be purified by column chromatography on silica gel to yield the final product as a yellow powder.[\[9\]](#)

Synthesis of Methyl 1H-indazole-4-carboxylate

[Click to download full resolution via product page](#)Synthesis workflow for **Methyl 1H-indazole-4-carboxylate**.

Spectroscopic Data

The structural confirmation of **Methyl 1H-indazole-4-carboxylate** is achieved through various spectroscopic techniques.

Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 9.79 (s, 1H), 7.82 (d, J=8.16 Hz, 1H), 7.67 (d, J=8.12 Hz, 1H), 7.53 (s, 1H), 7.37 (t, J=14.32 Hz, 1H), 2.55 (s, 3H)[9]
¹³ C NMR	Predicted values or data from closely related isomers would be presented here as direct experimental data for the 4-carboxylate is not readily available in the cited literature.
IR Spectroscopy	Characteristic peaks would include N-H stretching, C=O stretching of the ester, and aromatic C-H and C=C stretching vibrations. Specific data for the 4-carboxylate isomer is not detailed in the provided search results.
Mass Spectrometry	The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 176.17 g/mol . Fragmentation patterns would involve the loss of the methoxy group and other characteristic cleavages.

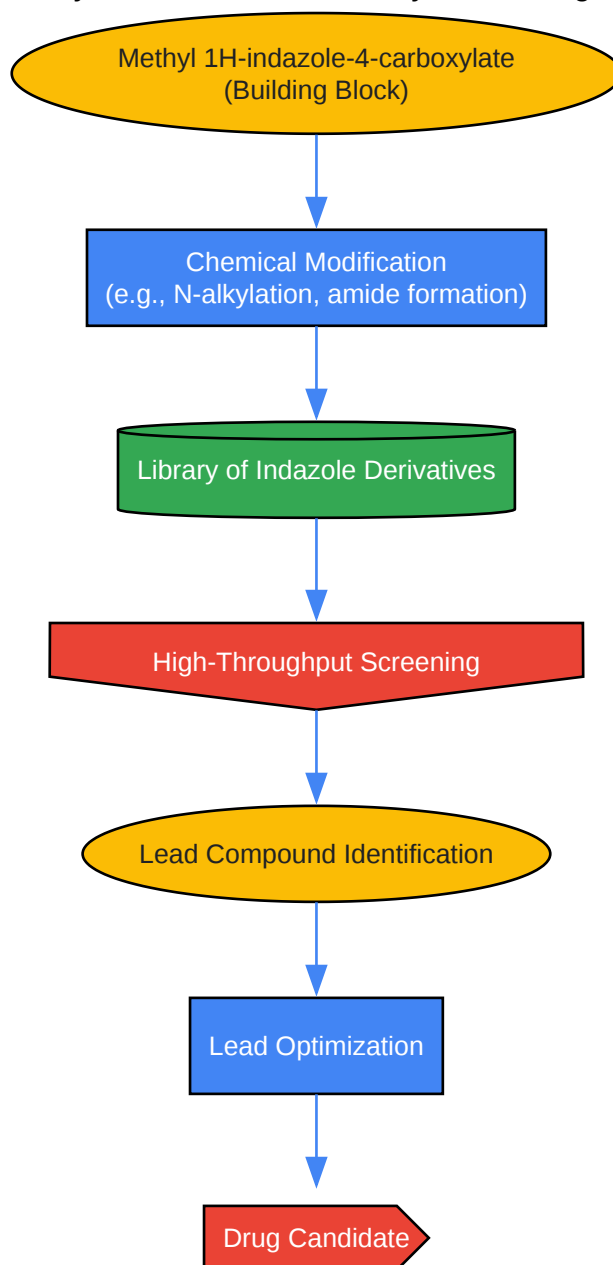
Biological Significance and Applications

The indazole core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates.[2][5] These compounds have been investigated for a wide range of therapeutic applications, including as anti-cancer agents, anti-inflammatory drugs, and kinase inhibitors.[4][11][12]

Methyl 1H-indazole-4-carboxylate serves as a versatile building block in the synthesis of more complex, biologically active molecules.[3] Its functional groups, the ester and the N-H of

the indazole ring, provide reactive sites for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery screening.[3] While specific biological data for **Methyl 1H-indazole-4-carboxylate** itself is limited in the public domain, its role as a key intermediate makes it a compound of high interest for medicinal chemists.

Role of Methyl 1H-indazole-4-carboxylate in Drug Discovery



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Logical workflow in drug discovery utilizing the title compound.

Safety and Handling

Methyl 1H-indazole-4-carboxylate should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9] It is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 1H-indazole-4-carboxylate is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its straightforward synthesis and the versatility of the indazole core make it an attractive starting material for the creation of novel bioactive molecules. This guide provides a foundational understanding of its properties and synthesis, serving as a resource for researchers and scientists working with this important chemical entity.

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